

Comparative Selectivity of Cav2.2 Channel Blockers: A Guide for Researchers

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the selectivity profiles of prominent Cav2.2 channel blockers against other voltage-gated calcium (Cav) channels. The data presented is compiled from publicly available research to facilitate informed decisions in experimental design and drug candidate selection.

The N-type voltage-gated calcium channel, Cav2.2, is a critical mediator of neurotransmitter release and a validated target for the treatment of chronic pain.[1][2] The therapeutic efficacy of Cav2.2 blockers is often linked to their selectivity for this channel over other Cav channel subtypes, which can minimize off-target effects. This guide offers a side-by-side comparison of the selectivity of key Cav2.2 inhibitors, supported by experimental data and detailed methodologies.

Selectivity Profile of Cav2.2 Blockers

The inhibitory potency (IC50) of a compound is a key measure of its activity. The following table summarizes the reported IC50 values for several Cav2.2 blockers against a panel of human Cav channels. It is important to note that experimental conditions can significantly influence these values.



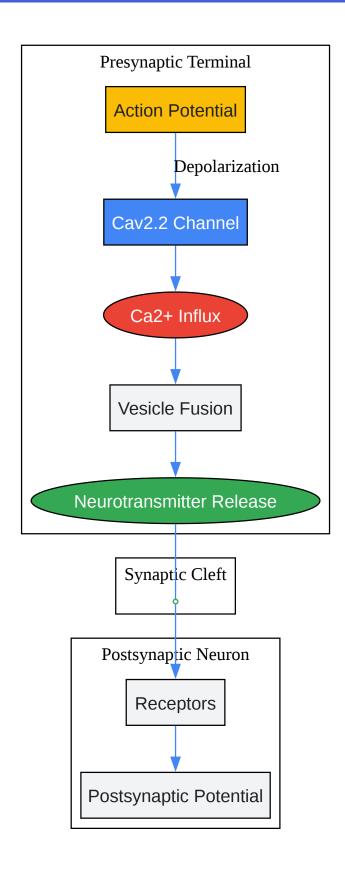
Compo und	Cav1.2 (L-type)	Cav2.1 (P/Q- type)	Cav2.2 (N-type)	Cav2.3 (R-type)	Cav3.1 (T-type)	Cav3.2 (T-type)	Cav3.3 (T-type)
Ziconotid e	>1000- fold selective for Cav2.2	>1000- fold selective for Cav2.2	~0.7-1.8 nM[3]	>1000- fold selective for Cav2.2	>1000- fold selective for Cav2.2	>1000- fold selective for Cav2.2	>1000- fold selective for Cav2.2
Cilnidipin e	10 nM (in A7r5 cells)[4]	Data not available	Dual Blocker	Data not available	No inhibition at 30 μM (α1G)[4]	Data not available	Data not available
MONIRO -1	> 100 μM	> 100 μM	34.0 ± 3.6 μM	> 100 μM	3.3 ± 0.3 μΜ	1.7 ± 0.1 μΜ	7.2 ± 0.3 μM

Note: The IC50 values for Ziconotide against channels other than Cav2.2 are expressed in terms of selectivity fold due to the limited availability of specific quantitative data in the reviewed literature.

Signaling Pathway and Experimental Workflow

To understand the context of Cav2.2 channel function and the methods used to assess blocker selectivity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

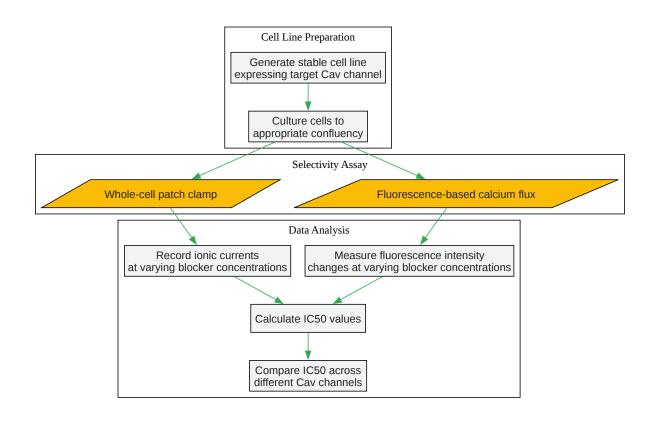




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Cav2.2-mediated neurotransmitter release at a synapse.





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